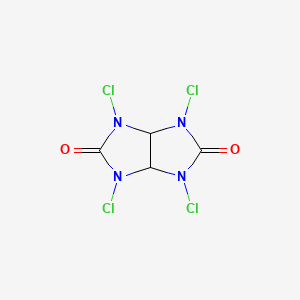

1,3,4,6-Tetrachloroglycoluril

Descripción

1,3,4,6-Tetrachloroglycoluril (CAS: 51592-06-4), also known as 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril or Iodogen®, is a chlorinated heterocyclic compound with the molecular formula C₁₆H₁₀Cl₄N₄O₂ and a molecular weight of 432.09 g/mol . Structurally, it belongs to the glycoluril family, characterized by an imidazolidine-dione core substituted with four chlorine atoms and two phenyl groups at the 3α and 6α positions .

Propiedades

IUPAC Name |

1,3,4,6-tetrachloro-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl4N4O2/c5-9-1-2(11(7)3(9)13)12(8)4(14)10(1)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVLNKKMSLYUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(N(C(=O)N1Cl)Cl)N(C(=O)N2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061128 | |

| Record name | 1,3,4,6-Tetrachloroglycoluril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-19-2, 26248-99-7 | |

| Record name | 1,3,4,6-Tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrachlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloroglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4,6-Tetrachloroglycoluril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,4,6-tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROGLYCOLURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO18CUP6CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetrachloroglycoluril can be synthesized through the chlorination of glycoluril. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent such as chloroform. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of glycoluril to achieve the desired tetrachlorinated product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures the efficient and consistent production of the compound. The reaction is carefully monitored to control the temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,3,4,6-Tetrachloroglycoluril undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent, facilitating the incorporation of iodine into proteins and peptides.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Sodium iodide (NaI) in the presence of this compound facilitates the iodination of proteins.

Substitution: Reagents such as sodium hydroxide (NaOH) can be used to substitute chlorine atoms with hydroxyl groups.

Major Products Formed

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3,4,6-Tetrachloroglycoluril has the following chemical characteristics:

- Molecular Formula : C₄H₂Cl₄N₄O₂

- Molecular Weight : 279.896 g/mol

- CAS Registry Number : 776-19-2

The structure features a glycoluril backbone with four chlorine atoms substituted at specific positions, enhancing its reactivity and solubility properties in organic solvents while being practically insoluble in water .

Iodination of Biomolecules

One of the primary applications of this compound is in the iodination of proteins for radiolabeling purposes. This process is crucial for various biomedical applications including:

- Immunoassays : The compound is utilized to label antibodies or other proteins with iodine-125 for detection in radioimmunoassays.

- Receptor Studies : Iodinated proteins are used to study receptor-ligand interactions in cellular biology.

Case Study: Iodination Techniques

A notable application involved the synthesis of iodine-labeled insulin using this compound as a reagent. This work laid the groundwork for further studies on insulin receptors and has been pivotal in diabetes research .

Solid-Phase Iodine Labeling

The ability to coat glassware with this compound allows for solid-phase iodine labeling without the need for reducing agents. This method enhances the efficiency and safety of iodination reactions by minimizing direct exposure to reactive iodine species .

Development of Nanocarriers

Research has explored using this compound in the development of dendritic nanocarriers for drug delivery systems. The compound can facilitate the binding of drugs to dendrimers through non-covalent interactions, improving drug stability and bioavailability .

Data Table: Comparison of Iodination Reagents

| Reagent Name | Solubility | Application Area | Advantages |

|---|---|---|---|

| This compound | Insoluble in water | Protein iodination | Solid-phase labeling; reduced side reactions |

| Chloramine-T | Water-soluble | Protein iodination | Simplicity in use; however prone to side reactions |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Enhanced Drug Delivery Systems : Future studies could focus on optimizing its use in targeted drug delivery systems using advanced nanotechnology.

- Therapeutic Applications : Investigating its potential as a therapeutic agent or adjuvant in cancer treatment through improved radioimmunotherapy techniques.

Mecanismo De Acción

The primary mechanism of action of 1,3,4,6-Tetrachloroglycoluril involves its role as an oxidizing agent. It facilitates the conversion of sodium iodide to reactive iodine species, which then incorporate into tyrosyl groups of proteins. This process is crucial for the iodination of proteins, enabling their use in various biochemical and medical applications .

Comparación Con Compuestos Similares

Data Tables

Table 1: Iodination Efficiency Comparison

| Protein | Iodogen® Labeling Efficiency | Chloramine-T Efficiency | Reference |

|---|---|---|---|

| Human Transferrin | 95% | 78% | |

| Bovine Parathyrin | 92% | 65% |

Table 2: Physicochemical Properties

| Compound | Water Solubility | Log P (Octanol-Water) | Melting Point | |

|---|---|---|---|---|

| This compound | <0.1 mg/L | 4.2 | 240–245°C | |

| Chloramine-T | 500 g/L | 0.5 | 167–170°C |

Actividad Biológica

1,3,4,6-Tetrachloroglycoluril (TCGU) is a chlorinated derivative of glycoluril known for its unique chemical properties and biological activities. This compound has been primarily utilized in iodination processes due to its ability to activate iodine for incorporation into proteins. Its structural formula is and it exhibits significant stability and insolubility in aqueous environments, which influences its biological applications.

- Molecular Weight : 431.91 g/mol

- Solubility : Practically insoluble in water; soluble in organic solvents like chloroform.

- Reactivity : Acts as an oxidizing agent, facilitating the iodination of proteins without the need for reducing agents .

Biological Applications

This compound has been extensively studied for its role in protein iodination. It serves as a key reagent in labeling proteins with radioactive iodine isotopes, particularly iodine-125. This process is crucial for various applications in molecular biology and medical diagnostics.

Iodination Efficiency

The iodination efficiency of TCGU is notably high:

- Specific Activity : 10,000 counts per minute (cpm) per microgram of protein.

- Labeling Efficiency : Achievable labeling efficiencies of around 60% .

Case Study 1: Protein Labeling

In a study by Fraker and Speck (1978), TCGU was utilized to iodinate insulin effectively. The resulting labeled insulin maintained biological activity, allowing researchers to investigate insulin receptors in various cell types. This method provided insights into hormone-receptor interactions and facilitated further studies on peptide hormones .

Case Study 2: Gene Delivery Systems

Recent research explored the use of TCGU in developing gene delivery systems. By modifying dendrimers with TCGU, researchers achieved enhanced DNA binding capabilities and improved transfection efficiencies. This approach demonstrated the potential of TCGU as a functional component in non-covalent molecular recognition systems .

Toxicological Considerations

While TCGU is effective as an iodinating agent, its biological safety profile requires careful assessment. Studies indicate that chlorinated compounds can exhibit cytotoxic effects at certain concentrations. However, specific toxicity data on TCGU remains limited and warrants further investigation to establish safe usage guidelines .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Protein Iodination | Efficiently activates iodine for incorporation into proteins; maintains biological activity post-labeling. |

| Gene Delivery Potential | Modifications with TCGU enhance DNA binding and transfection efficiency in dendrimer systems. |

| Toxicity Concerns | Limited data available; requires further research to understand safety profiles and cytotoxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.